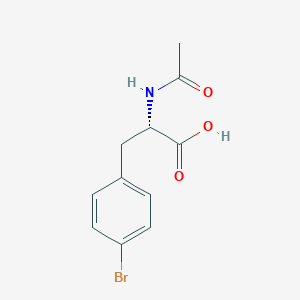

(S)-N-acetyl-4-bromophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

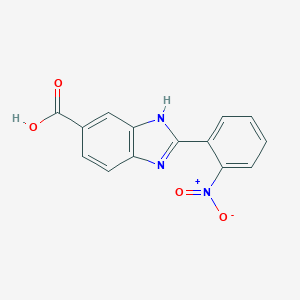

Synthesis Analysis

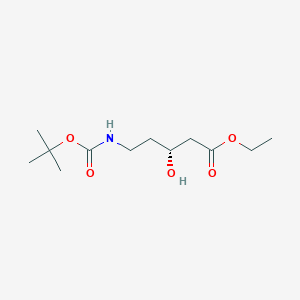

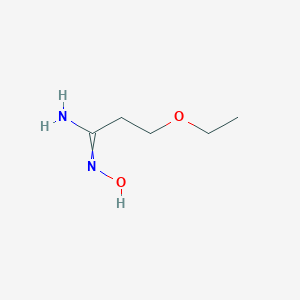

Asymmetric synthesis techniques have been developed for the efficient synthesis of optically pure isomers of related amino acids, highlighting methodologies that could be applicable to (S)-N-acetyl-4-bromophenylalanine. For instance, the synthesis of β-methylphenylalanine isomers in high optical purity involves asymmetric bromination and catalytic hydrogenation, indicating a potential pathway for synthesizing (S)-N-acetyl-4-bromophenylalanine with stereochemical control (Dharanipragada et al., 1992). Chemoenzymatic synthesis approaches also offer routes to N-protected nonnatural amino acids, showcasing a method for producing both enantiomers of 4-bromophenylalanine derivatives with high yield and optical purity (Ahmed et al., 2015).

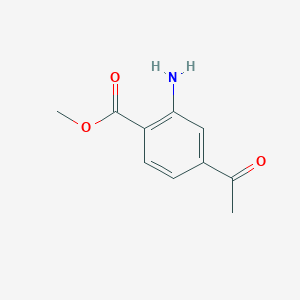

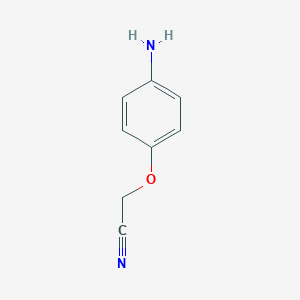

Molecular Structure Analysis

The molecular structure and conformation of peptides containing unusual amino acids like (S)-N-acetyl-4-bromophenylalanine can significantly influence their properties and interactions. Studies on similar compounds reveal detailed insights into their crystal structure and molecular conformation, providing a basis for understanding how (S)-N-acetyl-4-bromophenylalanine might behave in complex molecular environments. For example, the structure of N-acetyl-tauryl-L-phenylalanine methyl ester has been determined, showing specific folding and conformational characteristics that could be relevant to (S)-N-acetyl-4-bromophenylalanine (Calcagni et al., 2009).

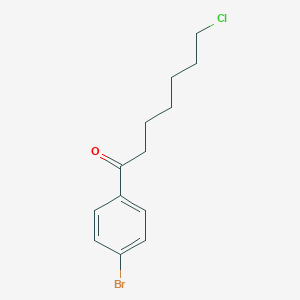

Chemical Reactions and Properties

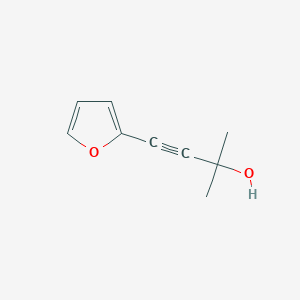

Research into related amino acid derivatives provides insight into the types of chemical reactions and properties that (S)-N-acetyl-4-bromophenylalanine might exhibit. For instance, studies on the synthesis of fluorescent d-amino acids with specific side chains indicate potential for bioorthogonal reactions and the incorporation into peptide sequences for functional studies (Maity et al., 2015).

Wissenschaftliche Forschungsanwendungen

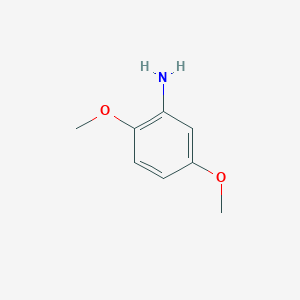

Arylamine N-acetyltransferases in Disease Pathogenesis

Research into arylamine N-acetyltransferases (NATs) has elucidated their role in the metabolism of environmental xenobiotics and drugs, implicating a genetic basis for varied responses to environmental toxins and medications among individuals. Studies have shown that polymorphisms in NAT1 and NAT2 genes influence susceptibility to various diseases, including asthma, occupational asthma, and other allergic diseases, by modulating the acetylation of arylamine substances, which could be extended to compounds like (S)-N-acetyl-4-bromophenylalanine (Batra & Ghosh, 2008).

Sensors and Biosensors for Amino Acid Detection

Advancements in sensor and biosensor technology for detecting amino acids have significant implications for diagnosing and monitoring diseases. Conducting polymers and molecularly imprinted polymers have been employed in electrochemical sensors to detect phenylalanine, tyrosine, and tryptophan, showcasing the potential for developing diagnostic tools for amino acidopathies and neurological conditions (Dinu & Apetrei, 2022).

BET Inhibitors in Cancer Therapy

The role of BRD4, a member of the bromodomain and extra-terminal (BET) protein family, in gene expression and chromatin structure suggests potential therapeutic applications in targeting epigenetic regulation. Research into BRD4 inhibitors, including their molecular mechanisms and pharmacological activities, highlights the possibility of using these compounds in combination therapies for cancer treatment (Lu, Lu, & Luo, 2019).

N-Acetylcysteine in Psychiatry

N-Acetylcysteine (NAC) has been investigated for its therapeutic potential in psychiatric disorders, suggesting that acetylated amino acids and their derivatives could have broader applications in modulating neurotropic and inflammatory pathways. This area of research might provide a context for exploring the effects of other acetylated compounds, such as (S)-N-acetyl-4-bromophenylalanine, in similar therapeutic contexts (Dean, Giorlando, & Berk, 2011).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also involve looking at safety precautions that need to be taken when handling the compound.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new applications for the compound, improvements in its synthesis, or further studies of its properties or mechanisms of action.

I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425127 |

Source

|

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-acetyl-4-bromophenylalanine | |

CAS RN |

171095-12-8 |

Source

|

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)

![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)